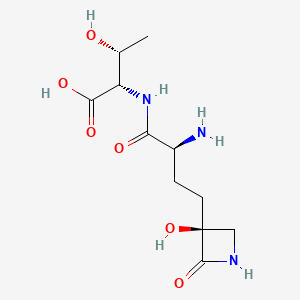
Tabtoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tabtoxin is a dipeptide containing tabtoxinine-beta-lactam with threonine.
科学的研究の応用
Pathogenicity and Disease Control
Tabtoxin is produced by Pseudomonas syringae pv. tabaci, which causes wildfire disease in tobacco plants. Research has shown that this compound production is essential for the pathogenicity of this bacterium, making it a target for developing disease-resistant crop varieties. By understanding the genetic basis of this compound biosynthesis, such as the identification of genes like tabA and tblA, scientists can potentially engineer plants with resistance to this toxin, thus enhancing crop yield and sustainability .
Biopesticide Development
The unique mechanism of action of this compound suggests its potential as a biopesticide. By utilizing its ability to inhibit specific metabolic pathways in target pests, researchers are exploring formulations that could serve as environmentally friendly alternatives to chemical pesticides. The specificity of this compound towards certain plant pathogens allows for targeted applications, reducing collateral damage to beneficial organisms .
Enzyme Engineering
Recent studies have highlighted the enzymatic properties of proteins involved in this compound biosynthesis, particularly l-amino acid ligases (Lal). These enzymes exhibit broad substrate specificity and can be engineered for synthesizing functional peptides with applications in pharmaceuticals and nutraceuticals .
Table 1: Functional Peptides Synthesized by this compound-Related Enzymes
| Peptide | Source Enzyme | Yield (%) | Potential Application |
|---|---|---|---|
| l-Arginyl-l-phenylalanine | TabS | 62 | Antihypertensive agent |
| l-Leucyl-l-isoleucine | TabS | 77 | Antidepressant |
| l-Glutaminyl-l-tryptophan | TabS | 54 | Antiangiogenic precursor |
| l-Leucyl-l-serine | TabS | 83 | Flavor enhancement |
| l-Glutaminyl-l-threonine | TabS | 96 | Flavor enhancement |
This table summarizes some of the functional peptides synthesized using enzymes related to this compound biosynthesis, showcasing their potential therapeutic applications.
Antimicrobial Properties
This compound's structure and mechanism suggest potential antimicrobial properties that could be harnessed for developing new antibiotics or antimicrobial agents. The ability to inhibit bacterial growth through metabolic interference presents opportunities for novel drug development against resistant strains .
Research into Antimetabolite Mechanisms
Studies on this compound have provided insights into the mechanisms of antimetabolite toxins, contributing to our understanding of how these compounds interact with biological systems. This knowledge is crucial for developing strategies to counteract the effects of such toxins in both agricultural and medical contexts .
Genetic Engineering for Resistance
A notable case study involved the genetic manipulation of tobacco plants to express resistance genes against this compound. Researchers isolated specific genes responsible for toxin production and introduced them into non-resistant varieties. The results indicated a significant reduction in disease incidence, highlighting the effectiveness of genetic engineering in enhancing crop resilience .
Enzyme Applications in Industry
Another case study focused on utilizing engineered l-amino acid ligases derived from this compound biosynthetic pathways for industrial peptide synthesis. The study demonstrated improved yields and substrate specificity compared to traditional methods, showcasing the commercial viability of these biocatalysts in producing high-value peptides .
特性
CAS番号 |
40957-90-2 |
|---|---|
分子式 |
C11H19N3O6 |
分子量 |
289.29 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H19N3O6/c1-5(15)7(9(17)18)14-8(16)6(12)2-3-11(20)4-13-10(11)19/h5-7,15,20H,2-4,12H2,1H3,(H,13,19)(H,14,16)(H,17,18)/t5-,6+,7+,11+/m1/s1 |
InChIキー |
UECKJIVUCBNITH-WRWSIIAISA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC[C@@]1(CNC1=O)O)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tabtoxin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















